4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide
Description
4-(Ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is a benzothiazole derivative featuring a fluorine atom at the 6-position of the benzo[d]thiazole ring and an ethylthio (-S-C₂H₅) substituent on the benzamide moiety.
Properties
IUPAC Name |
4-ethylsulfanyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-2-21-12-6-3-10(4-7-12)15(20)19-16-18-13-8-5-11(17)9-14(13)22-16/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUIIZHDZXETHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide typically involves the reaction of 6-fluorobenzo[d]thiazole with 4-(ethylthio)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or chloroform to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Derivatives
Key Observations :
- Electron-Withdrawing Groups : The 6-fluoro substituent in the target compound contrasts with 6-bromo (in Compound 11) and 6-methoxy (CAS 91506-71-7). Fluorine’s smaller size and electronegativity may enhance target binding compared to bulkier bromine or electron-donating methoxy groups .
- Synthetic Yield : Derivatives like TOZ5 (45% yield) and Compound 11 (55% yield) suggest that the target compound’s synthesis may require optimized coupling conditions to achieve comparable efficiency .
Key Observations :
- Enzyme Inhibition : The ethylthio group in the target compound may mimic sulfur-containing inhibitors like Compound 6a, which interacts with hCA II via hydrophobic and hydrogen-bonding interactions .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Observations :
- Lipophilicity : The ethylthio group likely increases LogP compared to methoxy or piperazine derivatives, favoring passive diffusion across biological membranes .
- Melting Point : Fluorine’s electronegativity and ethylthio’s steric bulk may result in a moderate melting point (150–170°C), aligning with trends in (melting points: 99.9–177.2°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
